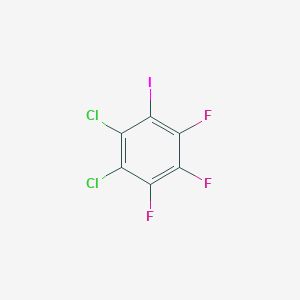

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

説明

BenchChem offers high-quality 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2-dichloro-3,4,5-trifluoro-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F3I/c7-1-2(8)6(12)5(11)4(10)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNLOITFVMGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene: A Novel Building Block for Advanced Pharmaceutical and Materials Science

Abstract

This technical guide provides an in-depth overview of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene, a highly functionalized aromatic compound with significant potential in drug discovery, agrochemicals, and materials science. This document consolidates available data on its physicochemical properties, outlines plausible synthetic routes, and explores its anticipated reactivity and applications. A comprehensive discussion on its safe handling and storage, derived from the analysis of structurally related compounds, is also presented. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in leveraging the unique properties of this versatile molecule.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

The strategic incorporation of multiple, distinct halogen atoms onto an aromatic ring offers a powerful tool for synthetic chemists. Each halogen substituent can serve as a synthetic handle for a variety of transformations, allowing for the regioselective introduction of diverse functional groups. 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene (CAS Number: 1803823-57-5) represents a particularly valuable scaffold due to the orthogonal reactivity of its chloro, iodo, and fluoro substituents.[1] The presence of fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a highly sought-after feature in modern drug design. The chlorine and iodine atoms, in turn, provide versatile sites for cross-coupling reactions, metallation, and other transformations crucial for the construction of complex molecular architectures.

This guide aims to provide a comprehensive technical resource on 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene, empowering researchers to unlock its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other properties may be predicted based on the analysis of similar compounds due to limited direct experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 1803823-57-5 | [1] |

| Molecular Formula | C₆Cl₂F₃I | [1] |

| Molecular Weight | 326.87 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., THF, DCM, Toluene), Insoluble in water | Inferred from similar compounds |

Synthesis and Reactivity

Postulated Synthetic Pathway

A potential synthetic approach could commence with a commercially available trifluorobenzene derivative, followed by sequential halogenation steps. The directing effects of the existing substituents would play a crucial role in achieving the desired regiochemistry.

Sources

Navigating the Electronic Landscape of Polyhalogenated Benzene Derivatives: From Fundamental Principles to Advanced Applications

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the nuanced electronic properties of polyhalogenated benzene derivatives. Moving beyond introductory concepts, we will dissect the interplay of competing electronic effects, the significance of non-covalent interactions like halogen bonding, and the methodologies used to characterize and exploit these properties. The content herein is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and applying these versatile molecules in materials science and medicinal chemistry.

Section 1: The Benzene Core and the Duality of Halogen Substitution

The electronic behavior of any substituted benzene is benchmarked against the parent molecule's unique stability, derived from its aromatic, delocalized π-electron system.[1][2][3][4] Each of the six carbon atoms in the planar ring is sp² hybridized, with the remaining p-orbital contributing one electron to a continuous π-system above and below the molecular plane.[3][4] This delocalization is the source of its characteristic reactivity, favoring electrophilic substitution.

When a halogen atom is introduced, it imposes two simultaneous and opposing electronic effects on the benzene ring: the inductive effect and the resonance effect.[5][6][7][8]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond.[7][8] This effect reduces the overall electron density of the aromatic system, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. This is why halogens are considered "deactivating" groups.[5][6]

-

Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the π-system of the ring.[7][8] This donation of electron density increases the electron density at the ortho and para positions specifically.

The critical insight is that for halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, resulting in net deactivation of the ring.[7] However, the resonance effect, while weaker overall, is sufficient to direct incoming electrophiles to the more electron-rich ortho and para positions.[7][9] This unique balance makes halogens ortho-, para-directing deactivators.[5][7][8]

Caption: Dual electronic effects of a halogen substituent on a benzene ring.

Section 2: Modulating Electronic Properties Through Polyhalogenation

The electronic character of the benzene ring can be systematically tuned by varying the number, position, and type of halogen substituents.

Effect of Halogen Number and Identity

As the number of halogen substituents on the benzene ring increases, the inductive electron withdrawal is amplified, leading to a significant decrease in the ring's electron density and nucleophilicity. This progressive withdrawal stabilizes the σ orbitals.[10] For instance, increasing fluorine substitution is known to stabilize the σ orbitals of the benzene ring, a phenomenon often referred to as the "perfluoro effect".[11]

The identity of the halogen is also crucial. The balance between the inductive and resonance effects shifts down the group:

-

Fluorine: Possesses the strongest inductive effect due to its high electronegativity, but its +R effect is also relatively significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon.

-

Chlorine, Bromine, Iodine: As we descend the group, electronegativity decreases, weakening the -I effect. Concurrently, the increasing size of the halogen p-orbitals (3p, 4p, 5p) leads to poorer overlap with carbon's 2p orbital, diminishing the +R effect.

This interplay results in the following reactivity trend for monohalogenated benzenes toward electrophilic substitution: Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene.[5][6]

| Halogen | Pauling Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) | Overall Ring Reactivity |

| F | 3.98 | Strongest | Weak | Least Deactivated |

| Cl | 3.16 | Strong | Weaker | Moderately Deactivated |

| Br | 2.96 | Weaker | Weaker | More Deactivated |

| I | 2.66 | Weakest | Weakest | Most Deactivated |

| Caption: Table 1. Comparison of electronic effects for different halogen substituents. |

The σ-Hole and the Emergence of Halogen Bonding

A pivotal concept in understanding polyhalogenated systems is the "σ-hole".[12] The electron density around a covalently bonded halogen atom is not uniform (anisotropic).[12][13] This results in a region of lower electron density and positive electrostatic potential on the outermost portion of the halogen, directly opposite the covalent bond (e.g., C-X).[12][14] This electrophilic region is the σ-hole.

This positive σ-hole can engage in a highly directional, non-covalent attractive interaction with an electron-rich region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom, or the π-cloud of another aromatic ring.[13][14][15] This interaction is known as a halogen bond (XB) . The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[15]

The presence of multiple electron-withdrawing halogens on a benzene ring enhances the magnitude of the σ-hole, making polyhalogenated benzenes potent halogen bond donors.[12] This property is of paramount importance in drug design, where halogen bonds contribute to ligand-protein binding affinity and specificity.[14][16]

Caption: The σ-hole concept and formation of a halogen bond (X=Cl, Br, I).

Section 3: Spectroscopic and Photophysical Consequences

The profound changes in electronic structure induced by polyhalogenation are directly observable through spectroscopic techniques.

UV-Visible Absorption and Fluorescence

Halogen substitution alters the energy levels of the π molecular orbitals. Generally, halogenation causes a bathochromic (red) shift in the π-π* absorption bands of benzene.

However, a more dramatic effect is observed in highly fluorinated benzenes. For derivatives with four or fewer fluorine atoms, the lowest excited singlet state (S₁) is of ππ* character, leading to structured absorption bands and relatively high fluorescence quantum yields.[10][11] In contrast, pentafluorobenzene and hexafluorobenzene exhibit anomalous photophysical behavior: structureless absorption bands, very low fluorescence yields, and short, often biexponential, fluorescence lifetimes.[10][17][18]

This is explained by the "perfluoro effect," which stabilizes the σ* orbitals to such an extent that a low-lying πσ* state drops below the first ππ* state.[10][11][17] The S₁ state in these molecules is therefore of πσ* character.[17] This transition is often optically weak or forbidden, and it opens up efficient non-radiative decay pathways, quenching fluorescence.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR, the strong electron-withdrawing nature of halogens deshields the ipso-carbon (the carbon directly attached to the halogen), causing a significant downfield shift. The effect on ortho, meta, and para carbons is more complex, reflecting the balance of inductive and resonance effects.

Section 4: Methodologies for Characterization

A combination of computational and experimental techniques is essential for a comprehensive understanding of these systems.

Experimental Protocol: UV-Vis Spectroscopic Analysis

This protocol outlines the steps to compare the electronic absorption properties of benzene, chlorobenzene, and 1,2,4,5-tetrachlorobenzene.

Objective: To observe the effect of increasing chlorination on the π-π* transitions of the benzene ring.

Materials:

-

Spectroscopic grade cyclohexane (solvent)

-

Benzene, Chlorobenzene, 1,2,4,5-tetrachlorobenzene

-

Calibrated UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Methodology:

-

Stock Solution Preparation: Accurately prepare 10 mM stock solutions of each analyte (benzene, chlorobenzene, tetrachlorobenzene) in cyclohexane.

-

Causality Note: Cyclohexane is chosen as the solvent because it is UV-transparent in the region of interest (>220 nm) and is non-polar, minimizing solvent-solute interactions that could shift the absorption maxima.

-

-

Working Solution Preparation: Prepare a 0.1 mM working solution of each analyte by diluting the stock solution with cyclohexane. This concentration is chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrometer Blanking: Fill a quartz cuvette with pure cyclohexane. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the benzene working solution before filling it. Record the absorption spectrum from 300 nm to 200 nm.

-

Repeat for all Analytes: Repeat step 4 for the chlorobenzene and 1,2,4,5-tetrachlorobenzene working solutions, ensuring the cuvette is thoroughly cleaned and rinsed between samples.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the primary π-π* transitions for each compound. Compare the λ_max values and the molar absorptivity (ε) if a precise concentration is known.

Expected Outcome: A progressive bathochromic (red) shift in λ_max is expected as the number of chlorine atoms increases, demonstrating the influence of the substituents on the π-system's energy levels.

Computational Protocol: DFT Analysis of Electrostatic Potential

This protocol describes a workflow to compute and visualize the electrostatic potential (ESP) and σ-hole of 1,4-diiodobenzene.

Objective: To computationally validate the presence of a σ-hole on the iodine atoms.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. Visualization software such as GaussView or Avogadro.

Methodology:

-

Structure Building: Construct the 1,4-diiodobenzene molecule in the modeling interface.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Causality Note: A robust level of theory is required. The B3LYP density functional combined with a basis set that can accurately describe heavy atoms and electron correlation, such as 6-311+G(d,p) or a pseudopotential basis set for iodine (e.g., LANL2DZ), is a common and reliable choice.[19] Optimization is crucial as the electronic properties are highly dependent on the molecular geometry.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

-

Single-Point Energy and Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the necessary files for visualizing molecular properties. Request the calculation of the electrostatic potential.

-

ESP Surface Visualization: Load the output file into the visualization software. Generate the electrostatic potential map, plotting the ESP onto an isodensity surface of the molecule's electron density (e.g., 0.002 a.u.).

-

Analysis: Analyze the resulting surface. A region of positive potential (typically colored blue or green) should be clearly visible on the iodine atoms along the C-I bond axis, confirming the presence of the σ-hole. The equatorial region of the iodine will show a negative potential (typically red or yellow).

Caption: A typical DFT workflow for calculating and analyzing the electrostatic potential.

Section 5: Applications in Drug Discovery and Materials Science

The tunable electronic properties of polyhalogenated benzenes make them invaluable in applied sciences.

-

Drug Discovery: Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity through halogen bonding, improve membrane permeability, and block metabolic sites to increase the drug's half-life.[14][20] The ability to form specific, directional halogen bonds with protein backbone carbonyls or side-chain heteroatoms is a key strategy in modern rational drug design.[14]

-

Materials Science: Polyhalogenated aromatics are precursors for a wide range of functional materials.[21] Their modified electronic levels make them useful as building blocks for organic semiconductors and non-fullerene acceptors in organic solar cells.[22][23] Furthermore, their inherent low flammability has led to their extensive use as flame retardants, although environmental concerns have prompted research into more benign alternatives.[24][25]

Conclusion

Polyhalogenated benzene derivatives represent a class of molecules where subtle changes in substitution patterns lead to profound and predictable alterations in electronic properties. The interplay of inductive and resonance effects, coupled with the directional nature of halogen bonding, provides a powerful toolkit for chemists. A thorough understanding of these core principles, validated by both experimental and computational methodologies, is essential for harnessing their full potential in the design of next-generation pharmaceuticals and advanced organic materials.

References

-

Title: Photophysics of fluorinated benzene. I. Quantum chemistry Source: AIP Publishing URL: [Link]

-

Title: Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model Source: arXiv.org URL: [Link]

-

Title: Photophysics of fluorinated benzene. III. Hexafluorobenzene Source: AIP Publishing URL: [Link]

-

Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

-

Title: Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry Source: Aakash Institute URL: [Link]

-

Title: Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

-

Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

-

Title: 16.4 Substituent Effects in Electrophilic Substitutions Source: Organic Chemistry - OpenStax URL: [Link]

-

Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: PMC URL: [Link]

-

Title: Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine Source: PMC URL: [Link]

-

Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL: [Link]

-

Title: Substituent Effects Source: La Salle University URL: [Link]

-

Title: Computational study of the halogen atom-benzene complexes Source: PubMed URL: [Link]

-

Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC URL: [Link]

-

Title: Synthesis and photophysical properties of fluorine substituted end group for benzo[1,2-b:4,5-b′] diselenophene Source: Preprints.org URL: [Link]

-

Title: The Halogen Bond Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Computational Study of the Halogen Atom−Benzene Complexes Source: ResearchGate URL: [Link]

-

Title: Crossbreeding Effect of Chalcogenation and Iodination on Benzene Additives Enables Optimized Morphology and 19.68% Efficiency of Organic Solar Cells Source: ProQuest URL: [Link]

-

Title: Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides Source: ResearchGate URL: [Link]

-

Title: Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development Source: ResearchGate URL: [Link]

-

Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link]

-

Title: A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene Source: MDPI URL: [Link]

-

Title: Bromobenzene: Uses, Properties, and Industrial Significance Source: Patsnap Eureka URL: [Link]

-

Title: A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene Source: MDPI URL: [Link]

-

Title: Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro Source: Oxford Academic URL: [Link]

-

Title: Electron affinity of perhalogenated benzenes: A theoretical DFT study Source: ResearchGate URL: [Link]

- Title: Process for halogenation of benzene and benzene derivatives Source: Google Patents URL

-

Title: 5.4 Synthesis of Benzene Derivatives Source: KPU Pressbooks – Organic Chemistry II URL: [Link]

-

Title: 16.10 Synthesis of Polysubstituted Benzenes Source: Organic Chemistry | OpenStax URL: [Link]

-

Title: Regiospecific Synthesis of Mono-and Polyiodo Derivatives of Benzene Source: ResearchGate URL: [Link]

-

Title: Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution Source: ACS Publications URL: [Link]

-

Title: Polymeric Brominated Flame Retardants: Are They a Relevant Source of Emerging Brominated Aromatic Compounds in the Environment? Source: ResearchGate URL: [Link]

-

Title: Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer Source: PMC URL: [Link]

-

Title: Schematic structures of the π-complexes of benzene with I 2 , Cl 2 ,... Source: ResearchGate URL: [Link]

-

Title: Theoretical and computational study of benzenium and toluenium isomers Source: PMC - NIH URL: [Link]

-

Title: A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives Source: Dhaka University Journal of Science URL: [Link]

-

Title: Structure of benzene Source: Unknown URL: [Link]

-

Title: Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Iodobenzene Source: Wikipedia URL: [Link]

-

Title: The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction Source: PMC URL: [Link]

-

Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Investigation of Triple Symmetric Non-halogen Benzene Derivative Solvent for Spray-Coated Polymer Solar Cells Source: PMC URL: [Link]

-

Title: Effect of π-conjugated Molecules on Electronics Properties of Benzene- diamine Derivatives Source: University of Babylon Private CDN URL: [Link]

-

Title: Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds Source: MDPI URL: [Link]

-

Title: Benzene Structure (A-Level) Source: ChemistryStudent URL: [Link]

-

Title: Structure of Benzene | AQA A Level Chemistry Revision Notes 2015 Source: Save My Exams URL: [Link]

Sources

- 1. iptsalipur.org [iptsalipur.org]

- 2. The electronic structure of benzene from a tiling of the correlated 126-dimensional wavefunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. arxiv.org [arxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. Crossbreeding Effect of Chalcogenation and Iodination on Benzene Additives Enables Optimized Morphology and 19.68% Efficiency of Organic Solar Cells - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, a highly substituted and potentially valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a rational, multi-step approach based on well-established and robust chemical transformations. The proposed synthesis leverages a strategic nitration, followed by reduction and a concluding Sandmeyer-type iodination. Each step is detailed with theoretical justification, procedural considerations, and analogies to similar transformations reported in the scientific literature. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this and related polysubstituted aromatic compounds.

Introduction and Strategic Overview

The unique substitution pattern of 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, featuring a dense arrangement of five different halogen atoms on a benzene ring, makes it a compelling target for synthetic chemists. The presence of iodine offers a versatile handle for further functionalization through various cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties and lipophilicity of the molecule. These characteristics suggest its potential as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

A survey of the existing chemical literature reveals no direct reported synthesis of 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene. Therefore, a logical and robust synthetic route must be devised from fundamental principles of organic chemistry. The most promising strategy involves the introduction of the iodine atom at a late stage via a Sandmeyer-type reaction on a suitable aniline precursor. This approach offers a reliable and well-documented method for the regioselective installation of an iodo group.[1][2][3]

The proposed three-step synthesis is as follows:

-

Nitration: Introduction of a nitro group onto a 1,2,3-trifluoro-4,5-dichlorobenzene scaffold to produce 1,2-dichloro-3-nitro-4,5,6-trifluorobenzene.

-

Reduction: Conversion of the nitro group to a primary amine, yielding 3-amino-1,2-dichloro-4,5,6-trifluorobenzene.

-

Diazotization and Iodination: Transformation of the aniline into a diazonium salt, followed by a Sandmeyer-type reaction with an iodide source to afford the final product.

This guide will now delve into the technical details and justifications for each of these proposed steps.

Proposed Synthetic Pathway and Experimental Protocols

Step 1: Nitration of 1,2,3-Trifluoro-4,5-dichlorobenzene

The initial and most critical step is the regioselective nitration of a suitable precursor. The selection of 1,2,3-trifluoro-4,5-dichlorobenzene as the starting material is based on the directing effects of the existing halogen substituents. While all halogens are deactivating, their directing effects can be leveraged to achieve the desired substitution pattern.

Causality Behind Experimental Choices:

The nitration of halogenated benzenes is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of 1,2,3-trifluoro-4,5-dichlorobenzene, the position of nitration will be influenced by the combined directing effects of the five halogen atoms.

A similar process is documented for the nitration of 2,4-dichlorofluorobenzene, which is successfully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.[4] This provides a strong precedent for the feasibility of nitrating a polychlorofluorobenzene.

Experimental Protocol:

-

Materials: 1,2,3-Trifluoro-4,5-dichlorobenzene, fuming nitric acid (98%), concentrated sulfuric acid (98%).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at a 1:1 ratio, while maintaining the temperature below 10 °C with an ice bath.

-

To the stirred nitrating mixture, add 1,2,3-trifluoro-4,5-dichlorobenzene dropwise, ensuring the reaction temperature does not exceed 25 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum.

-

The crude 1,2-dichloro-3-nitro-4,5,6-trifluorobenzene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Reduction of 1,2-Dichloro-3-nitro-4,5,6-trifluorobenzene

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available for this conversion.

Causality Behind Experimental Choices:

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the halogen substituents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and effective method. Alternatively, reduction with metals in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and robust approach.[5][6] The reduction of various nitrobenzenes to anilines is a well-documented process, providing confidence in its application to this specific substrate.[7][8]

Experimental Protocol (using Sn/HCl):

-

Materials: 1,2-dichloro-3-nitro-4,5,6-trifluorobenzene, granular tin (Sn), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1,2-dichloro-3-nitro-4,5,6-trifluorobenzene and granular tin.

-

Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction should commence.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to precipitate the tin salts and liberate the free amine.

-

Extract the product, 3-amino-1,2-dichloro-4,5,6-trifluorobenzene, with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aniline.

-

The product can be purified by column chromatography or recrystallization.

-

Step 3: Diazotization and Iodination of 3-Amino-1,2-dichloro-4,5,6-trifluorobenzene

The final step is a Sandmeyer-type reaction to convert the synthesized aniline into the target iodo-compound. This reaction proceeds via a diazonium salt intermediate.[9]

Causality Behind Experimental Choices:

The diazotization of an aromatic amine is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid.[10][11] The resulting diazonium salt is generally unstable and is used immediately in the subsequent reaction. The introduction of iodine is achieved by treating the diazonium salt solution with a solution of potassium iodide (KI). This reaction often proceeds without the need for a copper catalyst, which is typically required for the introduction of chlorine or bromine in a classic Sandmeyer reaction.[1][2]

Experimental Protocol:

-

Materials: 3-amino-1,2-dichloro-4,5,6-trifluorobenzene, concentrated sulfuric acid, sodium nitrite (NaNO₂), potassium iodide (KI), ice.

-

Procedure:

-

In a flask, dissolve the 3-amino-1,2-dichloro-4,5,6-trifluorobenzene in concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the stirred aniline solution, maintaining the temperature between 0 and 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In another beaker, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for some time to ensure the reaction goes to completion.

-

The solid product, 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, can be collected by filtration.

-

Wash the product with water and then with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

The final product can be purified by recrystallization from a suitable solvent.

-

Data Presentation and Visualization

Table 1: Summary of Proposed Synthetic Steps and Key Parameters

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 1,2,3-Trifluoro-4,5-dichlorobenzene | HNO₃, H₂SO₄ | 1,2-Dichloro-3-nitro-4,5,6-trifluorobenzene |

| 2 | Reduction | 1,2-Dichloro-3-nitro-4,5,6-trifluorobenzene | Sn, HCl | 3-Amino-1,2-dichloro-4,5,6-trifluorobenzene |

| 3 | Diazotization and Iodination | 3-Amino-1,2-dichloro-4,5,6-trifluorobenzene | 1. NaNO₂, H₂SO₄2. KI | 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene |

Diagram 1: Proposed Synthetic Pathway for 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

Caption: Workflow for the final iodination step.

Conclusion and Future Outlook

This technical guide has outlined a rational and experimentally feasible synthetic route to the novel compound 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene. By leveraging well-established reactions such as nitration, nitro group reduction, and Sandmeyer-type iodination, this proposed pathway provides a solid foundation for the successful synthesis of this and other highly halogenated aromatic compounds. The successful execution of this synthesis will provide the scientific community with a valuable new building block for exploration in drug discovery and materials science. Further optimization of reaction conditions for each step will be necessary to maximize yields and ensure scalability.

References

-

CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.

-

Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols.

-

1,2,3-Trifluoro-4-nitrobenzene synthesis - ChemicalBook.

-

Sandmeyer Reaction - Organic Chemistry Portal.

-

Sandmeyer reaction - Wikipedia.

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

-

WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.

-

Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit.

-

3,4,5-Trifluoronitrobenzene synthesis - ChemicalBook.

-

US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.

-

Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor - ChemRxiv.

-

CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents.

-

Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode - PubMed.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University.

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC.

-

Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students - YouTube.

-

Continuous Diazotization and Coupling - Amar Equipment.

-

Diazotization Reaction Mechanism - BYJU'S.

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

-

Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc - YouTube.

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv.

-

Application Notes and Protocols: A Step-by-Step Guide to the Iodination of 4-Chloronitrobenzene - Benchchem.

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. amarequip.com [amarequip.com]

- 11. byjus.com [byjus.com]

Methodological & Application

Application Note & Protocol: Selective Lithium-Iodine Exchange of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

Abstract

This document provides a comprehensive technical guide for performing a selective lithium-halogen exchange on 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene. This reaction serves as a powerful tool for the regiosepecific generation of a highly functionalized aryllithium intermediate, which can be trapped with various electrophiles to synthesize complex, polyhalogenated aromatic compounds. Such structures are of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. This guide details the underlying mechanistic principles governing the reaction's selectivity, provides a field-proven, step-by-step experimental protocol, and offers insights into process optimization and troubleshooting.

Part 1: Mechanistic Principles and Strategic Considerations

The successful functionalization of polyhalogenated aromatic rings hinges on the ability to selectively activate one halogen position over others. The lithium-halogen exchange reaction is a cornerstone of organometallic chemistry for achieving this transformation.[1] The reaction's regioselectivity is kinetically controlled and governed by the inherent reactivity differences among the halogens.

The Hierarchy of Halogen Exchange

The rate of lithium-halogen exchange with common organolithium reagents like n-butyllithium (n-BuLi) follows a well-established trend: I > Br > Cl >> F .[1][2] This predictable reactivity order is the key to the selective transformation of 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene. The carbon-iodine bond is the longest and weakest C-X bond among the halogens present, making the iodine atom the most susceptible to nucleophilic attack by the organolithium reagent. The chlorine atoms are significantly less reactive, and the fluorine atoms are generally considered inert to exchange under these conditions.[2]

The "Ate-Complex" Intermediate

The mechanism is widely believed to proceed through a reversible "ate-complex" intermediate.[1][2][3] In this step, the carbanion of the organolithium reagent (e.g., the butyl group from n-BuLi) attacks the electropositive halogen atom (iodine) on the aromatic ring. This forms a transient, hypervalent iodinate species. The subsequent collapse of this complex transfers the lithium atom to the aromatic ring and expels the alkyl halide (e.g., butyl iodide), yielding the desired aryllithium species and an alkyl iodide byproduct. The formation of this intermediate has been supported by kinetic studies and, in some cases, by the isolation and X-ray crystallographic characterization of similar complexes.[3]

Critical Causality: Mitigating Side Reactions

The primary challenge in this chemistry is managing the stability of the generated aryllithium intermediate, 1,2-dichloro-4,5,6-trifluoro-3-phenyllithium . Organolithium reactions are typically very fast, often faster than proton transfer or nucleophilic addition.[1][3] However, the newly formed species is highly reactive and can undergo undesirable side reactions if not properly controlled.

-

Aryne Formation: The most significant potential side reaction is the elimination of lithium chloride (LiCl) from the aryllithium intermediate to form a highly reactive benzyne derivative (3,4-dichloro-5,6,7-trifluorobenzyne). This is why the reaction is conducted at cryogenic temperatures (typically -78 °C or lower) to suppress this elimination pathway, ensuring the aryllithium has a sufficient lifetime to be trapped by an external electrophile.

-

Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF), while excellent for solvating organolithium species, can be deprotonated at temperatures above approximately -40 °C. Maintaining a low temperature is crucial to prevent solvent decomposition.

Part 2: Detailed Experimental Protocol

This protocol describes the generation of the aryllithium intermediate followed by trapping with a representative electrophile, benzaldehyde.

Safety Precautions:

-

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

-

Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Perform the reaction in a well-ventilated fume hood. Have an appropriate fire extinguisher (Class D for metal fires) readily available.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene | >98% Purity | Commercial | Ensure it is dry before use. |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercial | Titer before use for accurate stoichiometry. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Freshly distilled from Na/benzophenone or from a solvent purifier. |

| Benzaldehyde | >99% | Commercial | Freshly distilled to remove benzoic acid. |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - | Used for quenching the reaction. |

| Diethyl ether (Et₂O) | Anhydrous | Commercial | For extraction. |

| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying the organic phase. |

Equipment Setup:

-

A three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.

-

A magnetic stirrer and stir bar.

-

A low-temperature thermometer.

-

Rubber septa for all flask openings.

-

Syringes and needles for liquid transfers.

-

A cryo-cooling system or a dry ice/acetone bath to maintain -78 °C.

-

An inert gas manifold (Schlenk line).

Step-by-Step Procedure:

-

Preparation: To the three-neck flask equipped with a stir bar, thermometer, and septum, add 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene (1.0 eq).

-

Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the solution until the starting material is fully dissolved.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize for 10 minutes.

-

Lithium-Halogen Exchange: Slowly add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -75 °C. A color change to yellow or light orange is often observed.

-

Stirring: Stir the reaction mixture at -78 °C for an additional 15 minutes. The lithium-iodine exchange is typically very rapid.[3]

-

Electrophilic Trap: Add freshly distilled benzaldehyde (1.1 eq) dropwise via syringe. The color of the solution may fade upon addition.

-

Reaction Completion: Allow the reaction to stir at -78 °C for 1 hour. The progress can be monitored by thin-layer chromatography (TLC) if desired, by quenching a small aliquot.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution dropwise to the reaction flask at -78 °C to quench any remaining organolithium species. A vigorous reaction may occur initially.

-

Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alcohol product.

Part 3: Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and isolation of the target compound.

Caption: Experimental workflow for the lithium-halogen exchange and electrophilic trapping.

Part 4: Key Parameters and Troubleshooting

Optimizing organolithium reactions requires precise control over several experimental variables.[4]

Table of Key Reaction Parameters:

| Parameter | Recommended Value/Condition | Rationale & Impact on Outcome |

| Temperature | -78 °C (or lower) | Critical for suppressing LiCl elimination to form aryne. Higher temperatures lead to significantly reduced yields and complex side products. |

| Solvent | Anhydrous THF | Good solvating power for the aryllithium intermediate. Must be scrupulously dry to prevent quenching of the n-BuLi and the product. |

| Reagent | n-BuLi (1.0-1.1 eq) | A slight excess ensures complete conversion of the starting material. A large excess can lead to side reactions with the electrophile. |

| Addition Rate | Slow, dropwise | Maintains low temperature by controlling the exotherm of the reaction. Prevents localized concentration gradients. |

| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are highly sensitive to oxygen and moisture.[5] A robust inert atmosphere is non-negotiable for success. |

Troubleshooting Guide:

| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Starting material impurity. | 1. Titer the n-BuLi solution before use. 2. Ensure all solvents are rigorously anhydrous and glassware is oven/flame-dried. 3. Check the purity of the starting material. |

| Formation of multiple spots on TLC | 1. Reaction warmed up, forming aryne. 2. Di-addition to the electrophile. | 1. Maintain strict temperature control at -78 °C. Ensure slow addition of reagents. 2. Use a slight excess of the electrophile and ensure it is added after the exchange is complete. |

| Recovery of starting material | 1. Insufficient n-BuLi. 2. Quenching by residual moisture/air. | 1. Use freshly titered n-BuLi and ensure stoichiometry is correct (1.05 eq). 2. Improve inert atmosphere technique; use high-quality anhydrous solvents. |

Part 5: References

-

Time in Perth, AU. Google Search. Accessed February 21, 2026.

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC. National Center for Biotechnology Information. [Link]

-

Metal–halogen exchange - Wikipedia. Wikipedia. [Link]

-

The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Chemistry – A European Journal. [Link]

-

The Mechanism of Lithium-Halogen Exchange - Macmillan Group. Macmillan Group Meeting. [Link]

-

Lithium Halogen Exchange #1 revised. University of Wisconsin-Madison. [Link]

-

Reactions of trichlorovinyllithium with various electro- philes - ResearchGate. ResearchGate. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

-

Optimization of Organolithium Reactions. American Chemical Society Publications. [Link]

-

(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. ResearchGate. [Link]

-

Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][6]-Triazoles - PMC. National Center for Biotechnology Information. [Link]

-

Rapid and slow generation of 1-trifluoromethylvinyllithium: syntheses and applications of CF3-containing allylic alcohols, allylic amines, and vinyl ketones - PubMed. National Center for Biotechnology Information. [Link]

-

Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. University Chemistry. [Link]

-

JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents. Google Patents.

-

Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl) - ChemRxiv. ChemRxiv. [Link]

-

STRUCTURES AND REACTIVITIES OF ORGANOLITHIUM COMPOUNDS - IUPAC. International Union of Pure and Applied Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Lithiation and Organolithium Reactions - Mettler Toledo. Mettler Toledo. [Link]

-

Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines - RSC Publishing. Royal Society of Chemistry. [Link]

-

Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

-

ENHANCED BIPHENYL TRAP FLUORESCENCE CAUSED BY 1,6-DICHLOROHEXANE ON Al - Westmont College. Journal of Undergraduate Chemistry Research. [Link]

-

Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase - MDPI. MDPI. [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

- 5. mt.com [mt.com]

- 6. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

Introduction: Navigating the Complex Reactivity of a Polyhalogenated Aromatic Core

The field of medicinal chemistry and materials science continually demands novel molecular scaffolds with precisely tailored properties. Polyhalogenated aromatic compounds are invaluable synthons in this pursuit, offering multiple points for diversification. 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene is a particularly intriguing, yet challenging, substrate for synthetic chemists. Its dense halogenation pattern not only activates the ring towards nucleophilic aromatic substitution (SNAr) but also presents a complex regioselectivity puzzle.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of SNAr reactions on this specific substrate. We will dissect the electronic and steric factors that govern reactivity and regioselectivity, and provide detailed, field-proven protocols for the substitution of a halogen on the 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene ring with common nucleophiles.

The Mechanistic Landscape of SNAr on Electron-Deficient Arenes

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike the more familiar nucleophilic substitution reactions at sp³-hybridized carbons (SN1 and SN2), SNAr on aryl halides proceeds via a distinct addition-elimination mechanism.[1]

The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] This initial step is typically the rate-determining step of the reaction. The aromaticity of the ring is then restored in a subsequent, faster step involving the expulsion of a leaving group.[2]

Several key factors govern the facility of SNAr reactions:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the system towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects.[3] In the case of 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, all six halogen substituents act as electron-withdrawing groups, rendering the ring highly electrophilic.

-

Leaving Group Ability: Paradoxically, in SNAr reactions, the most electronegative halogen, fluorine, is the best leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I).[4] This is because the rate-determining step is the nucleophilic addition, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[5]

-

Nucleophile Strength: The rate of SNAr reactions is also dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will generally react faster.

-

Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are typically employed for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and thus more nucleophilic.[6]

Predicting Regioselectivity on 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene: A Multifactorial Analysis

The primary challenge in employing 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene as a synthetic building block is predicting the site of nucleophilic attack. With three different types of halogens, a careful analysis of the competing electronic and steric effects is necessary.

Electronic Considerations:

-

Leaving Group Aptitude: As established, the general order of leaving group ability in SNAr is F > Cl > Br > I.[4] This strongly suggests that one of the three fluorine atoms is the most likely to be displaced.

-

Activation by Neighboring Groups: The electron-withdrawing ability of the substituents on the ring activates the carbon atoms to nucleophilic attack. All halogens are electron-withdrawing via induction. The positions on the ring are activated by the cumulative inductive effect of the surrounding halogens.

-

LUMO Analysis: A more sophisticated approach to predicting regioselectivity involves examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. The nucleophile will preferentially attack the carbon atom with the largest LUMO lobe, as this represents the most electrophilic site.[5][7] Computational studies on similarly polyhalogenated aromatic compounds have shown that LUMO analysis can be a powerful predictive tool.[4][8] For 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, it is anticipated that the carbon atoms bonded to fluorine will have the largest LUMO coefficients due to the high electronegativity of fluorine.

Steric Hindrance:

The steric environment around each potential reaction site also plays a critical role. Nucleophilic attack is generally disfavored at sterically congested positions.

-

C-4 and C-6: The fluorine atoms at the C-4 and C-6 positions are flanked by a fluorine and either a chlorine (for C-4) or an iodine (for C-6).

-

C-5: The fluorine at C-5 is situated between two other fluorine atoms.

Considering the relative size of the adjacent halogens (I > Cl > F), the C-4 and C-6 positions are more sterically hindered than the C-5 position.

Predicted Site of Substitution:

Based on a synthesis of these factors, the most probable site for nucleophilic attack is the C-4 position . This prediction is based on the following rationale:

-

The leaving group is most likely to be a fluorine atom due to its superior leaving group ability in SNAr reactions.

-

The C-4 position is activated by the adjacent electron-withdrawing chlorine and fluorine atoms.

-

While steric hindrance is a consideration, the electronic activation at the C-4 position, which is para to the iodine atom and ortho to a chlorine atom, is expected to be a dominant factor. Computational models on similar polyhalogenated systems often show that electronic effects are the primary determinants of regioselectivity.[9]

It is important to note that while this represents the most likely outcome, the formation of other regioisomers cannot be entirely ruled out without experimental verification.

Experimental Protocols

The following protocols are provided as a starting point for conducting SNAr reactions on 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene. These have been adapted from established procedures for SNAr reactions on other polyhalogenated aromatic compounds.[6][10] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the synthesis of the corresponding anisole derivative.

Materials:

-

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or THF.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 - 1.5 eq) in the same anhydrous solvent.

-

Slowly add the sodium methoxide solution to the solution of the starting material at room temperature with vigorous stirring.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Methoxide | - | DMF | 60 | 4-8 | Anticipated High |

| 2 | Sodium Ethoxide | - | THF | 65 | 6-12 | Anticipated High |

Protocol 2: Reaction with Amines (e.g., Pyrrolidine)

This protocol describes the synthesis of the corresponding N-aryl amine derivative.

Materials:

-

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

-

Pyrrolidine (or other primary/secondary amine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask, add 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene (1.0 eq) and the amine nucleophile (1.1 - 2.0 eq).

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Add the anhydrous solvent (DMSO or NMP).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyrrolidine | K₂CO₃ | DMSO | 80 | 12-24 | Anticipated Good |

| 2 | Morpholine | Et₃N | NMP | 100 | 12-24 | Anticipated Good |

Protocol 3: Reaction with Thiols (e.g., Sodium thiophenoxide)

This protocol describes the synthesis of the corresponding aryl sulfide.

Materials:

-

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

-

Thiophenol (or other thiol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate in situ.

-

In a separate flask, dissolve 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene (1.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of the starting material to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation:

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaH | THF | rt | 2-6 | Anticipated High |

| 2 | Ethanethiol | NaH | DMF | rt | 2-6 | Anticipated High |

Visualization of Key Concepts

Caption: Generalized mechanism of the SNAr reaction.

Caption: A generalized workflow for SNAr reactions.

Conclusion and Future Outlook

The SNAr reaction on 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene offers a promising avenue for the synthesis of novel, highly functionalized aromatic compounds. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for the successful application of this substrate in complex synthetic endeavors. While theoretical considerations strongly point towards preferential substitution at the C-4 position, experimental validation remains a critical next step. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. Further investigations, including detailed kinetic studies and computational modeling, will undoubtedly provide deeper insights into the nuanced reactivity of this and other polyhalogenated aromatic systems, paving the way for the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

-

University of Calgary. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

-

PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Journal of Polymer Science. (2022, May 14). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved from [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved from [Link]

-

OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ChemRxiv. (n.d.). Emergence of a Distinctive Nucleophile Activation Mechanism in an Enantiocomplementary SNArase. Retrieved from [Link]

-

MDPI. (n.d.). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

-

RSC Advances. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

Unlocking Agrochemical Innovation: A Guide to the Functionalization of Polyhalogenated Benzenes

Introduction: The Central Role of Halogenated Benzene Scaffolds in Agrochemicals

Polyhalogenated benzene derivatives are fundamental building blocks in the synthesis of modern agrochemicals.[1] The strategic introduction of various functional groups onto these scaffolds allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. This level of molecular control is paramount in the development of effective and environmentally conscious crop protection agents. The ability to selectively and efficiently functionalize a polyhalogenated benzene core is, therefore, a critical skillset for researchers in the agrochemical industry. This guide provides an in-depth exploration of the primary synthetic strategies employed for this purpose, complete with detailed protocols and an analysis of the underlying chemical principles.

Core Functionalization Strategies: A Comparative Overview

The functionalization of polyhalogenated benzenes primarily revolves around three powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAI), Transition Metal-Catalyzed Cross-Coupling, and, more recently, Direct C-H Functionalization. Each approach offers a unique set of advantages and is suited to different synthetic challenges.

| Functionalization Strategy | General Principle | Key Advantages | Typical Applications in Agrochemical Synthesis |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halogen by a nucleophile, facilitated by electron-withdrawing groups on the aromatic ring. | Cost-effective reagents, often proceeds without a metal catalyst, predictable regioselectivity based on electronic effects. | Introduction of amines, ethers, and thioethers. |

| Transition Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a metal catalyst (typically palladium or copper) to couple the aryl halide with a suitable partner. | Broad substrate scope, high functional group tolerance, ability to form a wide variety of bonds (C-C, C-N, C-O, C-S). | Synthesis of complex biaryl structures, arylamines, and aryl ethers. |

| Direct C-H Functionalization | Activation and subsequent functionalization of a C-H bond on the aromatic ring, often guided by a directing group. | Atom-economical (avoids pre-functionalization of the arene), allows for novel disconnections in retrosynthesis. | Late-stage modification of complex molecules, introduction of functional groups in previously inaccessible positions. |

I. Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The SNAr reaction is a cornerstone of aromatic chemistry and a frequently utilized tool in agrochemical synthesis. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group (the halogen) is crucial for stabilizing this intermediate and accelerating the reaction.[2]

dot graph SNAr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica"];

// Nodes A [label="Polyhalogenated Benzene\n(with EWG)"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Functionalized Product"]; Nu [label="Nucleophile (:Nu⁻)", shape=none]; X_minus [label="Halide Ion (X⁻)", shape=none];

// Edges A -> B [label="+ :Nu⁻"]; B -> C [label="- X⁻"]; Nu -> A [style=invis]; C -> X_minus [style=invis]; } caption: "Generalized SNAr Mechanism"

Protocol 1: General Procedure for the Amination of Polychlorinated Benzenes

This protocol provides a general method for the substitution of a chlorine atom on a polychlorinated benzene with an amine.

Materials:

-

Polychlorinated benzene (e.g., 1,2,4-trichlorobenzene)

-

Amine (e.g., morpholine, piperidine)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the polychlorinated benzene (1.0 eq) and the aprotic polar solvent.

-

Add the base (1.2-2.0 eq) to the solution and stir the mixture.

-

Slowly add the amine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Rationale and Insights:

-

Solvent Choice: Aprotic polar solvents like DMSO and DMF are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the aromatic ring.

-